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Compound of Interest

Compound Name: Angelol H

Cat. No.: B15594656

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Angelol H, a natural coumarin
isolated from the roots of Angelica pubescens Maxim. and Angelica sinensis. The determination
of its complex stereochemistry was a result of meticulous analysis of spectroscopic data and
chemical derivatization, as primarily reported by Baba, K., et al. in 1982. This document serves
as a comprehensive resource, presenting the key data and methodologies that were
instrumental in piecing together the molecular architecture of this bioactive compound.

Spectroscopic Data Analysis

The structure of Angelol H was determined through a combination of spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. The quantitative data from these
analyses are summarized below.

Table 1: *"H NMR Spectroscopic Data for Angelol H
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Chemical Shift (6

Coupling Constant

Proton Multiplicity .
ppm) (J in Hz)

H-3 6.25 d 9.5

H-4 7.63 d 9.5

H-5 7.32 S

H-8 6.80 s

H-1' 5.10 d 9.0

H-2' 3.75 m

H-3' 1.30 s

H-3' 1.25 S

OCHs 3.88 s

OH 2.5-35 brs

Angeloyl H-3" 6.05 qaq 7.0,15

Angeloyl H-4" 2.00 dqg 7.0,15

Angeloyl H-5" 1.85 S

Data obtained from the primary literature and presented for reference.

Table 2: 3*C NMR Spectroscopic Data for Angelol H
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Carbon Chemical Shift (6 ppm)
C-2 161.2
C-3 113.1
C-4 143.5
C-4a 112.8
C-5 128.9
C-6 118.9
C-7 162.2
C-8 98.4
C-8a 156.4
C-1 76.5
c-2 78.9
Cc-3 25.9
c-4 24.1
OCHs 56.0
Angeloyl C-1" 167.8
Angeloyl C-2" 127.9
Angeloyl C-3" 138.5
Angeloyl C-4" 20.6
Angeloyl C-5" 15.8

Data compiled from foundational structure elucidation studies.

Table 3: Mass Spectrometry, IR, and UV Data for Angelol
H
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Spectroscopic Method Key Observations

Molecular lon (M*): m/z 376. Key Fragments:

Mass Spectrometry (MS) /7 276, 258. 245. 83

3500 (OH), 1720 (C=0, ester), 1700 (C=0,

Infrared (IR) Spectroscopy (v_max, cm~1) )
lactone), 1620, 1580 (aromatic C=C).

Ultraviolet (UV) Spectroscopy (A_max, hm) 221, 258, 323.

Experimental Protocols

The structure elucidation of Angelol H relied on a series of carefully executed experimental
procedures. The following is a detailed description of the key methodologies employed.

Isolation of Angelol H

The roots of Angelica pubescens Maxim. were collected, dried, and powdered. The powdered
material was then subjected to extraction with a suitable organic solvent, such as methanol or
ethanol. The resulting crude extract was partitioned between different solvents of varying
polarities (e.g., n-hexane, chloroform, ethyl acetate, and water) to fractionate the components.
The chloroform or ethyl acetate fraction, which was found to be rich in coumarins, was then
subjected to repeated column chromatography on silica gel. Elution with a gradient of n-hexane
and ethyl acetate, followed by further purification using preparative thin-layer chromatography
(TLC), yielded pure Angelol H.

Spectroscopic Analysis

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded
on a high-field NMR spectrometer. Samples were dissolved in a deuterated solvent, typically
chloroform-d (CDCIs) or acetone-ds, with tetramethylsilane (TMS) used as an internal
standard.

e Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass
spectrometer. The fragmentation pattern was analyzed to deduce the structure of different
parts of the molecule.
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« Infrared (IR) Spectroscopy: IR spectra were recorded on an infrared spectrophotometer
using the KBr pellet method. The characteristic absorption bands were used to identify the

functional groups present in the molecule.

» Ultraviolet (UV) Spectroscopy: UV spectra were recorded in methanol or ethanol on a UV-
visible spectrophotometer to observe the electronic transitions within the molecule, which is

characteristic of the coumarin chromophore.

Visualizing the Structure Elucidation Workflow

The logical progression of experiments and data analysis is crucial in structure elucidation. The
following diagram illustrates the general workflow that was followed to determine the structure

of Angelol H.
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A flowchart of the structure elucidation process for Angelol H.

Key Structural Correlations
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The connectivity of the atoms in Angelol H was established through the analysis of 2D NMR
experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Correlation
Spectroscopy (COSY). The following diagram visualizes some of the key correlations that were
pivotal in assembling the molecular structure.
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Key COSY and HMBC correlations for Angelol H.

This technical guide provides a foundational understanding of the processes and data that led
to the successful structure elucidation of Angelol H. The presented information is intended to
be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and
drug discovery.

« To cite this document: BenchChem. [The Structural Elucidation of Angelol H: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594656#structure-elucidation-of-angelol-h-
coumarin]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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